Hydroxytropacocaine

Descripción

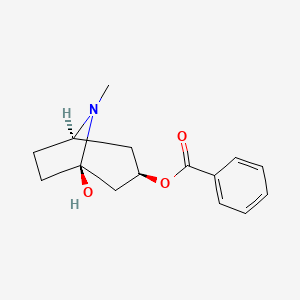

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,3R,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-16-12-7-8-15(16,18)10-13(9-12)19-14(17)11-5-3-2-4-6-11/h2-6,12-13,18H,7-10H2,1H3/t12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPJWHPAEMZDER-UMVBOHGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1(CC(C2)OC(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@]1(C[C@@H](C2)OC(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453559 | |

| Record name | Hydroxytropacocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156497-23-3 | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,3-diol, 8-methyl-, 3-benzoate, exo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156497-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytropacocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTROPACOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ7T24X2DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Development of Hydroxytropacocaine

Total Synthesis Methodologies for Hydroxytropacocaine and Analogues

Modern synthetic approaches aim for efficiency, flexibility, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

A significant advancement in tropane (B1204802) alkaloid synthesis involves strategies that enable late-stage structural diversification at key positions such as N8, C3, C6, and C7. These positions are crucial for fine-tuning the biological properties of the resulting compounds escholarship.orgnih.govresearchgate.netacs.org.

One highly effective modern strategy constructs the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. This methodology allows for the synthesis of various tropane alkaloids and their analogues in a concise manner, often requiring only 5–7 synthetic steps escholarship.orgnih.govresearchgate.netacs.orgacs.org. This approach offers a robust platform for accessing a range of tropane derivatives.

Emerging strategies also include radical [3+3]-annulation processes, which provide access to tropane and related bicyclic alkaloid skeletons under mild conditions with high diastereoselectivity chemrxiv.orgnih.gov. Furthermore, enantioselective [5+2] cycloaddition reactions involving 3-oxidopyridinium betaines and dienamines, facilitated by organocatalysis, have been developed to yield tropane derivatives with exceptional control over multiple stereochemical and regiochemical aspects au.dk.

The construction of the tropane skeleton relies on the efficient synthesis of key intermediates and the strategic application of specific reactions.

Tropinone (B130398): This bicyclic ketone is a cornerstone intermediate in tropane alkaloid synthesis. Beyond the classical Robinson synthesis and Willstätter's method, tropinone can be prepared via the IBX dehydrogenation of cycloheptanone (B156872) to 2,6-cycloheptadienone, followed by reaction with an amine wikipedia.org. Biosynthetically, tropinone is formed through complex enzymatic pathways involving polyketide synthases and cytochrome P450 enzymes nih.govresearchgate.net.

Aziridination: In contemporary synthesis, the aziridination of cycloheptadiene derivatives, followed by a vinyl aziridine rearrangement, is a critical step for forming the tropane core, enabling subsequent functionalization escholarship.orgnih.govresearchgate.netacs.orgacs.org.

Tropine (B42219) Formation: The reduction of tropinone to tropine (3α-tropanol), the hydroxylated tropane core, is a crucial transformation. This is typically achieved through stereospecific reduction, with tropinone reductase I (TR-I) being a key enzyme in this biosynthetic process nih.govuomustansiriyah.edu.iqthieme-connect.comptfarm.pl.

Stereochemical Considerations in Tropane Synthesis

The tropane alkaloid scaffold contains multiple stereocenters, making enantioselective synthesis paramount for accessing specific biologically active isomers.

Achieving enantiopurity is vital, as different stereoisomers can exhibit distinct pharmacological profiles uomustansiriyah.edu.iqptfarm.placs.orgcdnsciencepub.comcollectionscanada.gc.cacdnsciencepub.com.

Enantioselective Deprotonation: A powerful method involves the enantioselective deprotonation of tropinone using chiral lithium amides. This process can generate tropinone lithium enolates with high enantiomeric excess (up to 95% ee), which then serve as chiral building blocks for synthesizing various tropane alkaloids acs.orgcdnsciencepub.comcollectionscanada.gc.cacdnsciencepub.com.

Asymmetric Cycloadditions: Organocatalyzed asymmetric [5+2] cycloadditions between 3-oxidopyridinium betaines and dienamines offer another route to enantiomerically enriched tropane derivatives, controlling multiple stereochemical parameters au.dk.

Stereochemical Control at C3: The orientation of the substituent at the C3 position (endo vs. exo) has been shown to influence biological activity, such as psychoplastogenic effects, underscoring the importance of controlling this stereocenter during synthesis nih.govresearchgate.netacs.org.

Maintaining stereochemical integrity throughout a synthetic route is a significant challenge, as certain conditions can lead to the loss of enantiopurity.

Ester Susceptibility: Ester derivatives of tropane alkaloids, such as hyoscyamine (B1674123), are particularly prone to racemization. This can occur under various conditions, including simple drying of plant material or in neutral and basic solutions through specific reaction mechanisms thieme-connect.comptfarm.pl.

Aziridinium (B1262131) Intermediates: The potential formation of achiral symmetric aziridinium intermediates has been implicated in the racemization of certain tropane derivatives csic.es. Careful selection of reaction conditions and protecting groups is necessary to mitigate these racemization pathways.

Derivatization and Analogue Preparation for Structure-Activity Probing

The rich biological activity profile of tropane alkaloids makes them ideal candidates for SAR studies, leading to the development of synthetic analogues with tailored properties escholarship.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net.

Late-Stage Diversification: Modern synthetic strategies are designed to facilitate modifications at critical positions (N8, C3, C6, C7) late in the synthesis. This allows for the rapid generation of diverse analogues to explore how structural alterations impact biological activity escholarship.orgnih.govresearchgate.netacs.org.

SAR Exploration: Derivatization involves systematically altering functional groups or introducing new substituents to understand their influence on target binding and pharmacological effects. For instance, research has investigated the role of the C3 substituent in psychoplastogenic activities nih.govresearchgate.netacs.org.

Targeted Analogue Design: SAR studies have also focused on modifications at other positions, such as N-alkylation or functionalization at C6/C7, to develop analogues with specific therapeutic applications, such as novel dopamine (B1211576) transporter (DAT) inhibitors escholarship.orgnih.gov. The synthesis of these analogues provides valuable insights into the pharmacophore and guides the design of optimized drug candidates.

Compound List:

Hydroxytropacocaine

Tropacocaine

Tropine

Tropinone

Cocaine

Hyoscyamine

Scopolamine (B1681570) (Hyoscine)

Pseudotropine

Anisodamine

Calystegines

Hygrine

Hygroline

Cuscohygrine

Bellendine

Ferrugine

Knightinol

Isobellendine

Darlingine

Physoperuvine

Benzoyltropine

Datumetine

Methylecgonine

Littorine

Anhydroecgonine

Epibatidine

Homotropane

Granatane

Pseudopelletierine

Molecular Pharmacology and Structure Activity Relationships of Hydroxytropacocaine

Molecular Mechanisms of Interaction with Biological Targets

Hydroxytropacocaine is a tropane (B1204802) alkaloid found naturally in the leaves of certain varieties of Erythroxylum species. wikipedia.orgwikipedia.org Its molecular pharmacology is understood primarily through comparative analysis with other tropane alkaloids, most notably cocaine. The defining structural feature of hydroxytropacocaine is the hydroxyl group located at the C1 bridgehead position of the tropane ring. wikipedia.orgiiab.me This substitution significantly alters its interaction with biological targets compared to other coca alkaloids.

Receptor Binding Profile Analysis (In Vitro Studies)

In vitro studies are crucial for determining the binding affinity of a compound for specific receptors and transporters. While cocaine is well-established as a potent inhibitor of monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), hydroxytropacocaine demonstrates a markedly different profile. researchgate.net Research has reported that hydroxytropacocaine possesses zero activity at the biological targets typically associated with cocaine's pharmacological effects. researchgate.net

The binding affinity of a ligand to a receptor is often quantified by its inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled competitor. For comparison, cocaine binds to all three monoamine transporters with similar potency. researchgate.net The lack of significant binding affinity for hydroxytropacocaine suggests that the introduction of a hydroxyl group at the C1 position sterically or electronically hinders the molecule's ability to fit into the binding pockets of these transporter proteins.

| Compound | Target | Binding Affinity (Kᵢ) | Activity |

|---|---|---|---|

| Cocaine | DAT, NET, SERT | Potent (nM range) | Inhibitor |

| Hydroxytropacocaine | Monoamine Transporters | Not Reported (implied high/inactive) | Reported as inactive researchgate.net |

Ligand-Target Recognition and Specificity at Transporter Proteins (e.g., Monoamine Transporters)

The structural integrity of the tropane ring, the stereochemistry of the substituents at C2 and C3, and the nature of the benzoyloxy group are all critical for high-affinity binding to MATs. iiab.mewikipedia.org In the case of hydroxytropacocaine, the presence of the 1-hydroxy group appears to be a critical modification that disrupts this recognition. This substitution likely introduces unfavorable steric hindrance or alters the electronic properties of the tropane skeleton, preventing the precise orientation required for effective binding to DAT, NET, or SERT. While cocaine's stimulant effects are directly tied to its inhibition of these transporters, the reported inactivity of hydroxytropacocaine indicates a lack of significant interaction at these sites. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Hydroxytropacocaine and Analogues

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. For tropane alkaloids, SAR has been extensively investigated, primarily using cocaine as the parent compound. iiab.me The study of naturally occurring analogues like hydroxytropacocaine provides valuable insights into the structural requirements for activity at monoamine transporters.

Influence of Tropane Core Substitutions on Molecular Interactions

The tropane core ([3.2.1]azabicyclo-octane) is the foundational scaffold of cocaine and its analogues. wikipedia.org Substitutions at various positions on this ring system have profound effects on binding affinity and selectivity for monoamine transporters.

C1 Substitution: Hydroxytropacocaine is a natural example of a C1-substituted tropane alkaloid. iiab.me Its reported lack of activity strongly suggests that substitution at the C1 bridgehead position is highly detrimental to binding at monoamine transporters. researchgate.net This position is typically unsubstituted in potent cocaine analogues, and introducing a bulky or polar group like a hydroxyl moiety likely creates a steric clash within the transporter's binding site.

C2 Substitution: The 2β-carbomethoxy group of cocaine is a key feature for its activity. Modifications at this position can drastically alter potency and selectivity. For instance, replacing the methyl ester with larger alkyl groups or amide functionalities can shift the selectivity profile, in some cases increasing affinity for SERT relative to DAT and NET. wikipedia.org

C3 Substitution: The 3β-benzoyloxy group is essential for cocaine's activity. The orientation and nature of this group are critical. The distance between the tropane nitrogen and the aromatic ring of the C3 substituent influences potency. iiab.me

C6/C7 Substitution: Modifications at the C6 and C7 positions of the tropane ring have also been explored, leading to analogues with altered pharmacological profiles. iiab.me

| Substitution Position | Effect on Monoamine Transporter Affinity (General Findings from Cocaine Analogues) | Example/Relevance for Hydroxytropacocaine |

|---|---|---|

| C1 | Substitutions are generally detrimental to binding affinity. iiab.me | The 1-hydroxy group in Hydroxytropacocaine likely explains its reported inactivity. researchgate.net |

| C2 | The 2β-carbomethoxy group is important for potency; modifications can alter selectivity. wikipedia.org | Hydroxytropacocaine retains the benzoyloxy group but lacks the 2-carbomethoxy moiety found in cocaine. iiab.me |

| C3 | The 3β-benzoyloxy group is critical for high-affinity binding. iiab.me | Hydroxytropacocaine possesses a 3-benzoyloxy group, but its effect is negated by the C1 substitution. wikipedia.org |

| N-Methyl Group | The N-methyl group can be modified or removed, often reducing potency but sometimes altering selectivity. | Hydroxytropacocaine contains the N-methyl group characteristic of many tropane alkaloids. wikipedia.org |

Impact of Stereochemistry and Conformational Features on Binding Affinity

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's flexible shape (conformation) are paramount for the biological activity of tropane alkaloids. The rigid, bicyclic tropane skeleton imposes significant geometric constraints. iiab.me

For cocaine, only one of its eight possible stereoisomers possesses high affinity for the dopamine transporter. iiab.me The critical stereochemical feature is the cis relationship between the C2 and C3 substituents relative to the tropane ring, which is not the natural configuration. The natural configuration, as seen in cocaine, is trans. The conformation of the piperidine (B6355638) ring portion of the tropane system is also crucial, as it must adopt a specific chair or boat conformation to present the C2 and C3 substituents correctly to the binding site.

Computational Chemistry Approaches in Molecular Pharmacology

Computational chemistry provides powerful tools for understanding drug-receptor interactions at an atomic level. researchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are used to predict how ligands bind to their targets and to rationalize experimentally observed affinities. nih.gov

While specific computational studies focusing exclusively on hydroxytropacocaine are not widely documented, the methodologies have been extensively applied to the broader class of tropane alkaloids and other monoamine transporter ligands. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or transporter. For tropane alkaloids, docking studies help visualize how the molecule fits into the binding pocket of DAT, NET, or SERT and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. Such models for cocaine-like ligands typically include a protonated amine, an ester group, and an aromatic ring, arranged in a specific spatial configuration.

These computational approaches have been instrumental in designing novel tropane-based ligands with desired selectivity and affinity profiles and could be applied to further elucidate the structural basis for the inactivity of hydroxytropacocaine. nih.govnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery and molecular biology for understanding how a ligand, such as hydroxytropacocaine, might interact with a target protein receptor at the atomic level. For tropane alkaloids, the primary targets of interest are typically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). researchgate.net

In the absence of direct studies on hydroxytropacocaine, research on analogous compounds provides a framework for potential interactions. For instance, studies on cocaine and its derivatives have elucidated key binding interactions within the monoamine transporters. It is understood that the tropane backbone orients the molecule within the binding pocket, while specific functional groups dictate the binding affinity and selectivity. wikipedia.orgiiab.me

A hypothetical molecular docking study of hydroxytropacocaine would involve preparing a 3D model of the compound and docking it into the crystal structures of DAT, SERT, and NET. The simulation would calculate the binding energy and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For example, the hydroxyl group on hydroxytropacocaine could potentially form hydrogen bonds with amino acid residues in the receptor's binding site, an interaction that has been inferred in studies of other hydroxylated cocaine analogues like salicylmethylecgonine. wikipedia.org

Table 1: Key Amino Acid Residues in Monoamine Transporters Involved in Ligand Binding (Hypothetical for Hydroxytropacocaine)

| Transporter | Potential Interacting Residues | Type of Interaction |

| Dopamine (DAT) | Asp79, Tyr156, Phe320 | Hydrogen Bond, π-π Stacking |

| Serotonin (SERT) | Asp98, Tyr176, Phe335 | Hydrogen Bond, π-π Stacking |

| Norepinephrine (NET) | Asp75, Phe317, Tyr152 | Hydrogen Bond, π-π Stacking |

This table is illustrative and based on known interactions for similar tropane alkaloids. Specific residues for hydroxytropacocaine would need to be confirmed by dedicated docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

An MD simulation of a hydroxytropacocaine-transporter complex would start with the docked pose obtained from molecular docking. The complex would be placed in a simulated physiological environment, including a lipid bilayer and water molecules. The simulation would then calculate the trajectory of the atoms over a period of time, typically nanoseconds to microseconds.

Analysis of the MD trajectory could provide information on:

Conformational Stability: Whether hydroxytropacocaine remains stably bound in the initial docking pose.

Binding Free Energy: A more accurate estimation of the binding affinity.

Key Residue Contributions: Which amino acids are most critical for maintaining the binding of hydroxytropacocaine.

Water Molecule Roles: The role of water molecules in mediating the interaction between the ligand and the receptor.

Studies on related tropane alkaloids have shown that subtle changes in the ligand's structure can significantly alter its binding dynamics and conformational effects on the transporter. nih.govnih.gov The presence of the hydroxyl group in hydroxytropacocaine would be a key focus of such a study, as it could influence the compound's orientation and interactions within the binding pocket, potentially leading to a unique pharmacological profile compared to other coca alkaloids.

Table 2: Parameters Analyzed in a Hypothetical Molecular Dynamics Simulation of Hydroxytropacocaine

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the protein and ligand over the simulation time. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Highlights flexible regions of the protein that may be involved in ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Identifies key hydrogen bonding interactions that stabilize the complex. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding. | Provides a quantitative measure of the binding affinity. |

This table represents standard analyses in MD simulations; specific findings for hydroxytropacocaine are not yet published.

Advanced Analytical Methodologies for Hydroxytropacocaine Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods form the backbone of analytical chemistry for natural products, enabling the resolution of complex mixtures into individual components. For Hydroxytropacocaine, these techniques are vital for its purification from plant matrices and for accurate quantitative determination.

High-Performance Liquid Chromatography (HPLC) Applications and Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely utilized for the separation and quantification of alkaloids, including Hydroxytropacocaine. Its ability to resolve structurally similar compounds makes it indispensable in phytochemical analysis extrasynthese.comwur.nl. Reversed-phase HPLC, often coupled with UV-Vis detectors or mass spectrometers, is commonly employed. Method development typically involves optimizing mobile phase composition, stationary phase selection (e.g., C18 columns), flow rate, and temperature to achieve efficient separation and detection of Hydroxytropacocaine and related alkaloids wur.nlresearchgate.net. HPLC coupled with Mass Spectrometry (HPLC-MS) is particularly valuable for confirming the identity and purity of isolated compounds and for detecting trace impurities or degradation products .

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Metabolites

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including many alkaloids or their derivatives electricveg.comunodc.orgunodc.orgresearchgate.net. GC-MS allows for the identification and quantification of Hydroxytropacocaine and other tropane (B1204802) alkaloids present in plant extracts, such as those from Erythroxylum species extrasynthese.comelectricveg.comresearchgate.net. The technique provides both separation based on volatility and retention time, and identification based on mass spectral fragmentation patterns electricveg.comslideshare.netlibretexts.org. GC-MS has been instrumental in identifying Hydroxytropacocaine as a significant alkaloid in certain Erythroxylum varieties and in profiling impurities in illicit drug samples related to cocaine electricveg.comunodc.orgunodc.orgresearchgate.net. While Hydroxytropacocaine itself may require derivatization to enhance its volatility for GC analysis, the technique remains critical for comprehensive alkaloid profiling and metabolite studies electricveg.comresearchgate.net.

Mass Spectrometry in Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is a fundamental analytical tool that provides critical information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

LC-MS/MS for Trace Analysis and Identification of Biosynthetic Intermediates

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the trace analysis of complex mixtures, making it ideal for identifying low-abundance compounds like biosynthetic intermediates or trace impurities of Hydroxytropacocaine researchgate.net. This technique allows for the precise quantification of analytes and the identification of specific molecular fragments, aiding in the confirmation of structures and the mapping of metabolic pathways wur.nlresearchgate.netnih.govspringernature.com. LC-MS/MS has been employed to establish low limits of detection and quantification for tropane alkaloids, demonstrating recoveries in the range of 64-127% and good precision researchgate.net. It is also used for the dereplication of natural products and the identification of compounds within plant extracts springernature.com.

Fragmentation Patterns and Isotopic Labeling in Mass Spectral Analysis

The interpretation of fragmentation patterns in mass spectrometry is key to structural elucidation. When a molecule is ionized, it fragments into smaller ions and neutral radicals, each with a specific m/z ratio slideshare.netlibretexts.orglibretexts.orgyoutube.com. These characteristic fragments provide a molecular fingerprint that can be used to identify the compound and its structural features researchgate.netunodc.orgunodc.orgslideshare.netlibretexts.orglibretexts.orgyoutube.comuodiyala.edu.iq. For Hydroxytropacocaine, understanding these patterns aids in distinguishing it from isomers and related alkaloids, and in identifying by-products or degradation products in analytical samples researchgate.netunodc.orgunodc.org. Isotopic labeling, while not explicitly detailed for Hydroxytropacocaine in the provided snippets, is a powerful MS technique that can track atoms through metabolic pathways or confirm elemental composition, thereby aiding in structural confirmation and the study of biosynthetic processes acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed, unambiguous structural information about organic molecules. It provides insights into the connectivity of atoms, stereochemistry, and the three-dimensional structure of compounds like Hydroxytropacocaine electricveg.comscribd.com.

NMR techniques, including 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC), allow for the complete assignment of chemical shifts and coupling constants, which are diagnostic of specific functional groups and their environments within the molecule researchgate.netnih.govscribd.comacs.org. In the context of Hydroxytropacocaine research, NMR spectroscopy is crucial for confirming the proposed structure, identifying any structural isomers, and characterizing novel derivatives or impurities that may be present in natural extracts or synthesized samples researchgate.netnih.govscribd.com. Its application in forensic science highlights its role in providing definitive identification of controlled substances and their analogues when chromatographic methods alone may be insufficient scribd.com.

Data Tables

Table 1: Quantitative Levels of 1-Hydroxytropacocaine in Erythroxylum Species

| Species/Cultivation Condition | Reported Level (% w/w) | Source |

| Erythroxylum novogranatense var. novogranatense (greenhouse) | 0.3–0.5 | electricveg.comresearchgate.net |

| Erythroxylum novogranatense var. novogranatense (field, tropical) | 0.04–0.07 | researchgate.net |

| E. novogranatense var. truxillense (greenhouse) | Lower amounts detected | extrasynthese.com |

| E. novogranatense var. novogranatense (field, Colombia) | <0.01 | researchgate.net |

| Erythroxylum coca var. coca (field, Bolivia) | <0.01 | researchgate.net |

Table 2: Validation Parameters for LC-MS/MS Analysis of Tropane Alkaloids

| Parameter | Value Range | Source |

| Limit of Detection (LOD) | 0.005–0.054 µg/L | researchgate.net |

| Limit of Quantification (LOQ) | 0.009–0.123 µg/L | researchgate.net |

| Recovery Rate | 64–127% | researchgate.net |

| Repeatability (RSD) | <15% or <8% | researchgate.net |

Future Directions and Emerging Research Avenues in Hydroxytropacocaine Studies

Integration of Advanced Omics Technologies (e.g., Metabolomics, Transcriptomics) for Biosynthetic Discovery

The intricate biosynthetic pathways of tropane (B1204802) alkaloids (TAs), including hydroxytropacocaine, are a significant area of ongoing research. Integrating advanced omics technologies such as metabolomics and transcriptomics offers powerful tools for uncovering the full spectrum of enzymes and genes involved in these pathways. Metabolomic profiling can identify and quantify various metabolites within plant tissues, providing a snapshot of the biochemical state and revealing previously unknown intermediates or byproducts of TA biosynthesis journalofappliedbioanalysis.com. Transcriptomic analysis, by examining gene expression patterns, can pinpoint which genes are actively involved in TA production under specific conditions or in different plant tissues pnas.org. For instance, studying the differential expression of genes like PMT (putrescine N-methyltransferase), TR1 (tropinone reductase I), and h6h (hyoscyamine 6β-hydroxylase) in response to environmental cues or genetic modifications can illuminate regulatory mechanisms and identify rate-limiting steps in the biosynthesis of compounds like hyoscyamine (B1674123) and scopolamine (B1681570), which share biosynthetic precursors with hydroxytropacocaine mdpi.comnih.govresearchgate.net. This approach can lead to the identification of novel enzymes and regulatory elements, paving the way for targeted metabolic engineering of TA production in plants or microbial systems frontiersin.orgrepec.orgexlibrisgroup.com.

Innovations in Chemoenzymatic and De Novo Synthetic Strategies for Novel Tropane Architectures

While natural sources remain a primary origin for tropane alkaloids, innovations in chemical synthesis are crucial for accessing structural analogues and increasing production yields. Chemoenzymatic strategies, which combine chemical synthesis with enzymatic transformations, offer a powerful approach to construct complex molecules like hydroxytropacocaine and its derivatives with high specificity and efficiency jmp.ir. For example, enzymes like tropinone (B130398) reductases (TRs) are key for the stereoselective reduction of tropinone, a critical step in TA biosynthesis pnas.org. Developing novel de novo synthetic strategies that build the tropane core from simpler precursors can lead to the creation of diverse tropane architectures not found in nature. These synthetic routes can be designed to incorporate specific functional groups or stereochemical configurations, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored pharmacological properties jmp.irijpsjournal.com. Research into synthetic pathways for tropane alkaloids has identified key reactions such as hydride reduction of ester groups and selective reduction of double bonds using catalysts like Raney Ni/H₂ .

Computational Design and Virtual Screening of Tropane Analogues with Targeted Molecular Interactions

Computational approaches, including molecular design and virtual screening, are becoming indispensable in the discovery of new bioactive compounds. By employing molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, researchers can predict the binding affinities and interactions of tropane analogues with specific biological targets, such as muscarinic receptors or enzymes acs.orgnih.govsamipubco.com. This in silico methodology allows for the rapid screening of vast chemical libraries, identifying promising candidates for further experimental validation. For example, virtual screening has been used to identify natural products, including those with tropane alkaloid structures, that exhibit selectivity for specific receptor subtypes or potential inhibitory activity against disease targets acs.orgnih.govchapman.edu. The development of comprehensive empirical databases of high-resolution mass spectra and MS/MS fragmentation patterns can further enhance the accuracy of computational predictions and aid in the identification of novel tropane structures chromatographyonline.com.

Exploration of Novel Biological Roles and Mechanistic Insights within Plant Metabolism

The precise biological functions of tropane alkaloids like hydroxytropacocaine within their native plant species are not always fully elucidated. Future research aims to explore these roles, moving beyond their known defensive functions against herbivores and pathogens nih.govresearchgate.netpeerj.comcapes.gov.br. Understanding the metabolic context of TA production, including the regulation of key biosynthetic genes and the interplay with other plant metabolic pathways, is crucial pnas.orgmdpi.comnih.govresearchgate.net. For instance, studies investigating the expression patterns of genes like PMT and h6h in different plant tissues and under various stress conditions can reveal insights into the regulation of TA accumulation mdpi.comnih.gov. Furthermore, research into the potential roles of specific enzymes, such as metallocarboxypeptidase inhibitors (MCPIs), in influencing root development and consequently TA production, highlights the complex interplay between plant physiology and secondary metabolism mdpi.com. Uncovering novel biological roles could reveal new applications or provide deeper understanding of plant defense mechanisms.

Development of Next-Generation Analytical Platforms for Complex Natural Product Mixtures

The accurate and sensitive detection of hydroxytropacocaine and its related compounds, particularly within complex natural product mixtures or forensic samples, necessitates the continuous development of advanced analytical platforms. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are standard tools for TA analysis, offering high sensitivity and specificity ijpsjournal.comacs.orgnih.govtandfonline.comresearchgate.netiipseries.orgrsc.orgajpaonline.comjove.comresearchgate.netmdpi.com. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for differentiating structurally similar compounds and elucidating unknown structures through detailed fragmentation analysis journalofappliedbioanalysis.comchromatographyonline.comtandfonline.comnih.gov. Emerging analytical strategies include miniaturized sample preparation techniques like μ-QuEChERS, coupled with LC-MS/MS, to improve efficiency and reduce solvent consumption nih.gov. The development of spectral libraries, particularly those incorporating high-resolution MS data and MS/MS fragmentation patterns, will further facilitate the rapid screening and identification of TAs in diverse matrices jove.comnih.gov. Innovations in chiral chromatography are also essential for resolving stereoisomers, which can have different biological activities .

Q & A

Q. How can reproducibility challenges in Hydroxytropacocaine research be mitigated?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Document protocols using platforms like Protocols.io . Use blinded analysis and independent replication cohorts. Report negative results to reduce the "file drawer" effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.